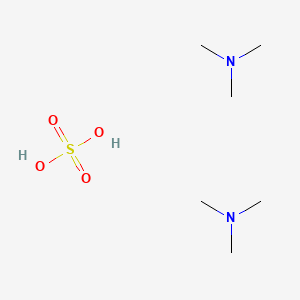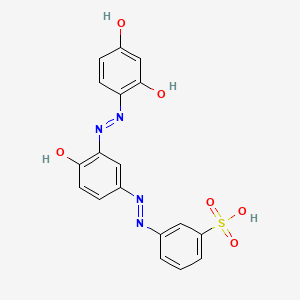![molecular formula C15H24O2 B12679409 3,7,7-Trimethyl-3-(2-methyl-3-oxobutyl)bicyclo[4.1.0]heptan-2-one CAS No. 85409-65-0](/img/structure/B12679409.png)
3,7,7-Trimethyl-3-(2-methyl-3-oxobutyl)bicyclo[4.1.0]heptan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7,7-Trimethyl-3-(2-methyl-3-oxobutyl)bicyclo[410]heptan-2-one is a complex organic compound with the molecular formula C15H24O2 It is known for its unique bicyclic structure, which includes a heptane ring fused with a ketone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,7-Trimethyl-3-(2-methyl-3-oxobutyl)bicyclo[410]heptan-2-one typically involves multiple stepsThe reaction conditions often require specific catalysts and controlled temperatures to ensure the correct formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize advanced catalytic processes and continuous flow reactors to achieve higher yields and purity. The exact details of these industrial methods are proprietary and may vary between manufacturers .
Analyse Des Réactions Chimiques
Types of Reactions
3,7,7-Trimethyl-3-(2-methyl-3-oxobutyl)bicyclo[4.1.0]heptan-2-one can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the ketone group.
Substitution: Halogenation and other substitution reactions can occur under specific conditions, often involving catalysts or specific reagents.
Common Reagents and Conditions
The reactions mentioned above often require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols .
Applications De Recherche Scientifique
3,7,7-Trimethyl-3-(2-methyl-3-oxobutyl)bicyclo[4.1.0]heptan-2-one has several applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and kinetics.
Biology: Researchers explore its potential as a bioactive molecule with various biological effects.
Medicine: Preliminary studies investigate its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of 3,7,7-Trimethyl-3-(2-methyl-3-oxobutyl)bicyclo[4.1.0]heptan-2-one involves its interaction with specific molecular targets. The ketone group can participate in nucleophilic addition reactions, while the bicyclic structure provides unique steric effects that influence its reactivity. The exact pathways and molecular targets depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[4.1.0]heptan-2-one, 3,7,7-trimethyl-: This compound shares a similar bicyclic structure but lacks the additional ketone group.
4,7,7-Trimethylbicyclo[4.1.0]heptan-3-one: Another similar compound with slight variations in the position of functional groups.
Uniqueness
3,7,7-Trimethyl-3-(2-methyl-3-oxobutyl)bicyclo[4.1.0]heptan-2-one is unique due to its specific combination of a bicyclic heptane ring and a ketone group. This structure imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications .
Propriétés
Numéro CAS |
85409-65-0 |
|---|---|
Formule moléculaire |
C15H24O2 |
Poids moléculaire |
236.35 g/mol |
Nom IUPAC |
3,7,7-trimethyl-3-(2-methyl-3-oxobutyl)bicyclo[4.1.0]heptan-2-one |
InChI |
InChI=1S/C15H24O2/c1-9(10(2)16)8-15(5)7-6-11-12(13(15)17)14(11,3)4/h9,11-12H,6-8H2,1-5H3 |
Clé InChI |
JLDMXUUKIJKVPA-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1(CCC2C(C1=O)C2(C)C)C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


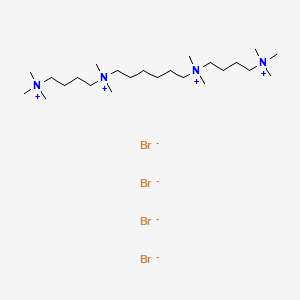
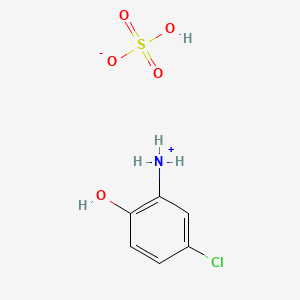
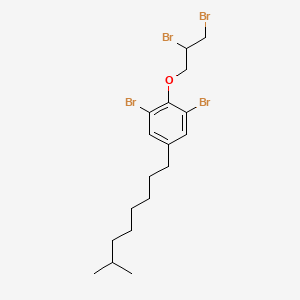
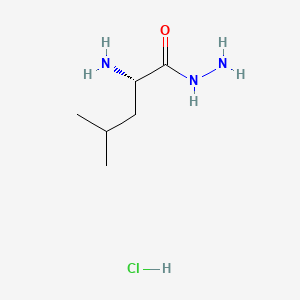
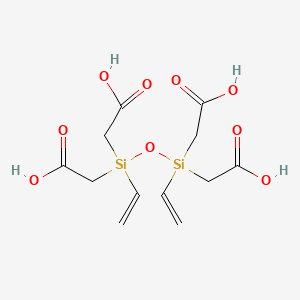
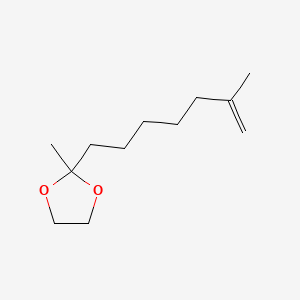

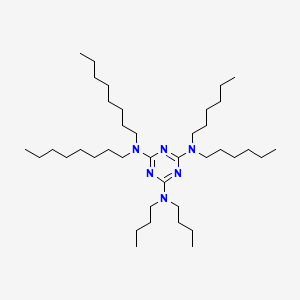

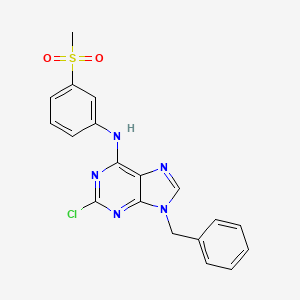
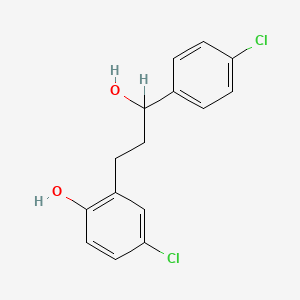
![2,7-dinitro-[1]benzofuro[6,7-e][1]benzofuran](/img/structure/B12679407.png)
